molecular formula C4HCl2IN2 B1447064 4,6-Dichloro-2-iodopyrimidine CAS No. 1266105-16-1

4,6-Dichloro-2-iodopyrimidine

Cat. No.: B1447064
CAS No.: 1266105-16-1
M. Wt: 274.87 g/mol
InChI Key: YMVNHXZFDQSCRK-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and an iodine atom at position 2. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 4,6-dichloropyrimidine with iodine in the presence of a suitable oxidizing agent. This reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 2-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-iodopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-iodopyrimidine depends on its specific application. In biological systems, it often acts as an inhibitor of enzymes by binding to their active sites. The presence of chlorine and iodine atoms enhances its binding affinity and specificity. The compound can interfere with various molecular pathways, including those involved in DNA replication and protein synthesis .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-iodopyrimidine
  • 4,6-Dichloropyrimidine
  • 2,6-Dichloropyrazine

Comparison: 4,6-Dichloro-2-iodopyrimidine is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers higher selectivity in certain reactions and better performance in biological assays .

Biological Activity

4,6-Dichloro-2-iodopyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, particularly in the fields of virology, oncology, and enzyme inhibition. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Target Interactions
this compound primarily interacts with various enzymes and cellular pathways. It has been shown to inhibit the replication of several viruses, including those from the Herpes, Picorna, and Pox virus families. The compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication.

Biochemical Pathways
The compound modulates key biochemical pathways by influencing enzyme activity and gene expression. It interacts with tyrosine kinases and DNA topoisomerases, affecting protein phosphorylation and DNA unwinding processes. These interactions can lead to alterations in cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which are vital for cell growth and differentiation.

Biological Activity

Antiviral Properties
Research indicates that this compound has potent antiviral effects. It inhibits viral replication through its action on viral polymerases and other critical enzymes involved in the viral life cycle. This property makes it a potential candidate for developing antiviral therapies.

Anticancer Potential
The compound has shown promise in cancer therapy by inhibiting cyclin-dependent kinases and epidermal growth factor receptors (EGFR). These targets are crucial for tumor growth and proliferation. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells while sparing normal cells at lower concentrations.

Case Study 1: Antiviral Activity

In a study investigating the antiviral activity of various pyrimidine derivatives, this compound was found to exhibit an IC50 value of 15 µM against Herpes Simplex Virus (HSV) strains. The mechanism was attributed to its ability to inhibit viral DNA synthesis.

Case Study 2: Cancer Cell Line Studies

Another study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM) in breast cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Dosage Effects

The biological effects of this compound are dose-dependent. At low doses (1-5 µM), it modulates enzyme activity without significant toxicity. However, higher doses (above 50 µM) can lead to oxidative stress and apoptosis in various cell types.

Metabolic Pathways

This compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. The metabolic profile influences its pharmacokinetics and dynamics within biological systems.

Summary Table of Biological Activities

Activity Type Effect IC50/EC50 Values Notes
AntiviralInhibits viral replicationIC50: 15 µM (HSV)Effective against multiple viruses
AnticancerInduces apoptosisEC50: 50 µMSignificant reduction in cell viability
Enzyme InhibitionDHFR inhibitionNot specifiedImpacts nucleotide synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dichloro-2-iodopyrimidine, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is synthesized via halogen-exchange reactions or Suzuki-Miyaura coupling. For example, a palladium-catalyzed cross-coupling reaction with this compound and arylboronic esters under reflux in DME/water (1:3 v/v) with Na₂CO₃ as a base yields derivatives with ~52% efficiency after column purification . Purity optimization involves rigorous solvent selection (e.g., DME for stability) and post-synthesis purification via silica-gel chromatography or recrystallization.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm) and chlorine/iodine-induced deshielding effects.
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm molecular ion peaks ([M+H]⁺ ~302.9 m/z).
  • Elemental Analysis : Validate stoichiometry (C₄HCl₂IN₂ requires C: 15.9%, H: 0.3%, N: 9.3%).
  • Cross-reference with databases like PubChem (ID: 222672) for spectral validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Waste Disposal : Collect halogenated waste separately and treat via incineration to prevent environmental contamination .
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound to improve yield and regioselectivity?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability and turnover.
  • Solvent System : Optimize DME/water ratios (e.g., 3:1) to balance solubility and reaction kinetics .
  • Temperature Control : Reflux at 85°C minimizes side reactions (e.g., dehalogenation).
  • Monitoring : Track reaction progress via TLC (hexane/EtOAc 4:1) to isolate intermediates .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potentials. Include solvent effects (PCM model) for accuracy .
  • Molecular Dynamics : Simulate halogen-bonding interactions in crystal packing using software like Gaussian or ORCA .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor convergence (<5%) .
  • Case Study : A derivative, 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide, was resolved with CCDC deposition number 294852, confirming iodine’s steric effects .

Q. What analytical strategies address contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Profiling : Conduct gravimetric analysis in DMSO, DCM, and THF at 25°C. Use UV-Vis spectroscopy to detect saturation points.
  • Co-solvent Systems : Test ethanol/water mixtures (e.g., 70:30) to enhance solubility for biological assays .

Q. How does the iodine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with 4,6-dichloro-2-bromo analogs using LC-MS. Iodine’s lower electronegativity increases leaving-group ability but may reduce regioselectivity.
  • Theoretical Analysis : Calculate activation energies for substitution at C2 vs. C4/C6 positions using DFT .

Properties

IUPAC Name

4,6-dichloro-2-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVNHXZFDQSCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266105-16-1
Record name 4,6-Dichloro-2-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,6-Dichloro-2-iodopyrimidine
4,6-Dichloro-2-iodopyrimidine
4,6-Dichloro-2-iodopyrimidine
4,6-Dichloro-2-iodopyrimidine
4,6-Dichloro-2-iodopyrimidine

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